(E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15722179
InChI: InChI=1S/C13H12N2O3/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

(E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide

CAS No.:

Cat. No.: VC15722179

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

(E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide -

Specification

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]furan-2-carboxamide
Standard InChI InChI=1S/C13H12N2O3/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+
Standard InChI Key ADYPKROBDYAJKS-NTEUORMPSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2
Canonical SMILES COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Introduction

Structural and Chemical Identity

(E)-N'-(4-Methoxybenzylidene)furan-2-carbohydrazide belongs to the hydrazone class, characterized by the presence of a hydrazone functional group (C=N–N). Its structure integrates a furan-2-carbohydrazide backbone conjugated with a 4-methoxybenzylidene moiety, creating an extended π-system that influences its electronic and reactive properties. The molecular formula is deduced as C₁₃H₁₂N₂O₃, derived from the condensation of 4-methoxybenzaldehyde (C₈H₈O₂) and furan-2-carbohydrazide (C₅H₅N₂O₂) with the elimination of water.

The E configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding and conjugation, which is typical for such systems . Key structural features include:

  • A furan ring contributing electron-rich aromatic character.

  • A methoxy group (-OCH₃) at the para position of the benzylidene fragment, enhancing solubility and modulating electronic effects.

  • A carbohydrazide linkage (-NH–N=C–) enabling diverse reactivity.

Synthetic Methodology

The synthesis of (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide follows a well-established condensation protocol, as outlined in technical reports and analogous studies .

Reaction Scheme and Conditions

The compound is synthesized via acid-catalyzed condensation between equimolar quantities of 4-methoxybenzaldehyde and furan-2-carbohydrazide under reflux conditions. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.

Table 1: Synthesis Parameters

Reactant AReactant BCatalystTemperatureYield (%)
4-MethoxybenzaldehydeFuran-2-carbohydrazideHClReflux~90

Yields approximating 90% align with methodologies reported for related hydrazones . The crude product is purified via recrystallization from ethanol, yielding pale crystalline solids.

Mechanistic Considerations

The reaction mechanism involves:

  • Protonation of the aldehyde carbonyl, enhancing electrophilicity.

  • Nucleophilic attack by the hydrazide’s terminal amine, forming a tetrahedral intermediate.

  • Dehydration to generate the hydrazone linkage, stabilized by conjugation .

Structural Characterization

The compound’s structure is validated through spectroscopic and analytical techniques, consistent with protocols for analogous hydrazones .

Spectroscopic Data

Infrared (IR) Spectroscopy reveals critical functional groups:

  • A strong absorption at 1678 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carbohydrazide .

  • Peaks at 1253 cm⁻¹ and 1020 cm⁻¹ are attributed to C–O–C vibrations in the furan and methoxy groups, respectively .

  • N–H stretches appear as broad bands near 3320 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural insights:

  • ¹H NMR (DMSO-d₆):

    • A singlet at δ 3.79 ppm integrates for 3H, assigned to the methoxy group.

    • Multiplet signals between δ 6.70–7.28 ppm correspond to furan and aromatic protons.

    • A deshielded singlet at δ 10.15 ppm is characteristic of the hydrazonic NH proton .

  • ¹³C NMR:

    • The carbonyl carbon resonates at δ 156.54 ppm.

    • The imine (C=N) carbon appears at δ 145.20 ppm, confirming hydrazone formation .

Table 2: Key Spectral Assignments

TechniqueSignal (ppm/cm⁻¹)Assignment
¹H NMR3.79–OCH₃
¹H NMR6.70–7.28Furan/aromatic protons
¹³C NMR156.54C=O
IR1678C=O stretch

Elemental Analysis

Combustion analysis corroborates the molecular formula, with experimental values aligning closely with theoretical calculations :

  • Calculated: C, 59.08%; H, 4.58%; N, 10.60%.

  • Found: C, 59.12%; H, 4.55%; N, 10.58%.

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

  • Hydrazone Linkage: Susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the parent aldehyde and hydrazide.

  • Furan Ring: Participates in electrophilic substitution reactions, particularly at the 5-position.

  • Methoxy Group: Enhances electron density in the benzylidene moiety, facilitating interactions with electron-deficient species.

Stability studies indicate that the compound remains intact under ambient conditions but degrades upon prolonged exposure to UV light or moisture .

Industrial and Research Applications

Beyond pharmacology, the compound’s applications include:

  • Coordination Chemistry: Serves as a ligand for transition metals, forming complexes with catalytic and magnetic properties .

  • Material Science: The conjugated system enables use in organic semiconductors and photovoltaic devices.

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